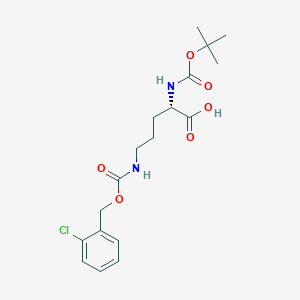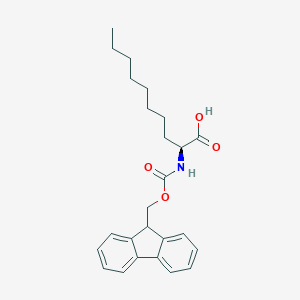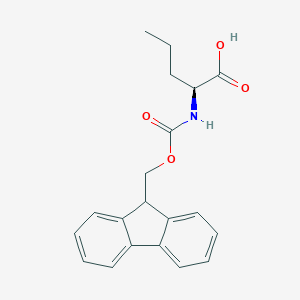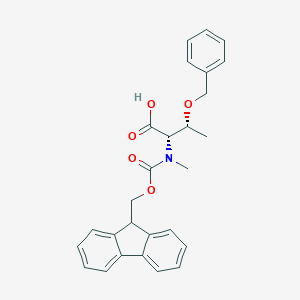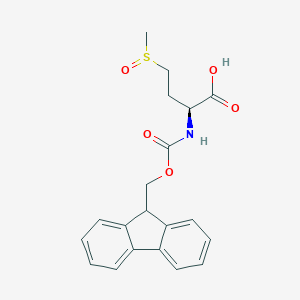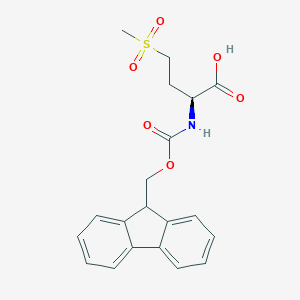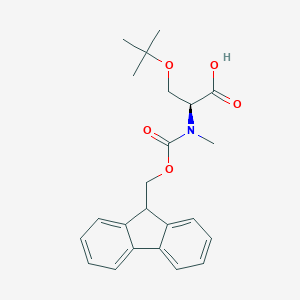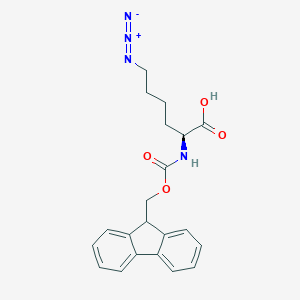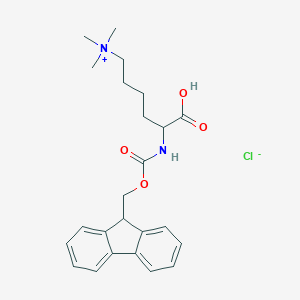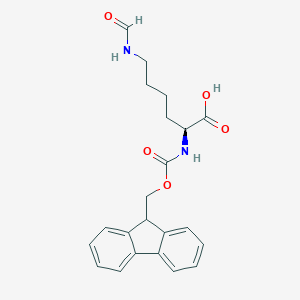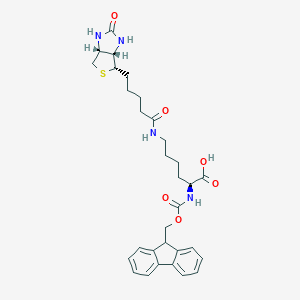![molecular formula C24H28N2O2S B557486 (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 182618-30-0](/img/structure/B557486.png)
(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide, also known as (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide, is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 382,45*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Pyrazole derivatives serve as a fundamental scaffold in the synthesis of heterocyclic compounds due to their reactivity and utility in forming complex molecular structures. These compounds are instrumental in the preparation of various heterocycles, demonstrating the importance of pyrazole chemistry in expanding the repertoire of synthetic organic chemistry (Gomaa & Ali, 2020).
Applications in Medicinal Chemistry
Pyrazole cores are integral to the development of pharmacologically active molecules, showing a wide range of biological activities. They are particularly notable in the synthesis of compounds with potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring their significance in drug discovery and therapeutic applications (Dar & Shamsuzzaman, 2015); (Sharma et al., 2021).
Catalysis and Material Science
The incorporation of pyrazole derivatives into materials science, especially in the development of optoelectronic materials, highlights their potential beyond pharmaceutical applications. These compounds play a crucial role in the synthesis of luminescent materials and are key components in organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating their versatility in various scientific domains (Lipunova et al., 2018).
properties
CAS RN |
182618-30-0 |
|---|---|
Product Name |
(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide |
Molecular Formula |
C24H28N2O2S |
Molecular Weight |
382,45*36,45 g/mole |
IUPAC Name |
(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide |
InChI |
InChI=1S/C24H28N2O2S/c1-4-13-26-24(20-11-7-18(3)8-12-20)22-16-29(27,28)15-21(23(22)25-26)14-19-9-5-17(2)6-10-19/h5-12,14,22,24H,4,13,15-16H2,1-3H3/b21-14+ |
InChI Key |
RWKYJDUJSPOUQG-KGENOOAVSA-N |
Isomeric SMILES |
CCCN1C(C2CS(=O)(=O)C/C(=C\C3=CC=C(C=C3)C)/C2=N1)C4=CC=C(C=C4)C |
SMILES |
CCCN1C(C2CS(=O)(=O)CC(=CC3=CC=C(C=C3)C)C2=N1)C4=CC=C(C=C4)C |
Canonical SMILES |
CCCN1C(C2CS(=O)(=O)CC(=CC3=CC=C(C=C3)C)C2=N1)C4=CC=C(C=C4)C |
synonyms |
CHEMBL38118 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



